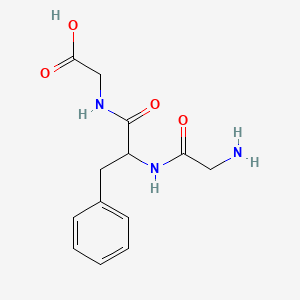

H-Gly-Phe-Gly-OH

概要

説明

作用機序

Target of Action

Peptides derived from dietary proteins, such as h-gly-phe-gly-oh, have been reported to display significant antioxidant activity . The mechanism of action may be that the antioxidant peptides could smoothly enter into target organs through hydrophobic interactions with membrane lipid bilayers by the aid of their hydrophobicity, where they are able to exert significant capacity of scavenging radicals .

Mode of Action

It is suggested that peptides like this compound may interact with their targets through hydrophobic interactions . This interaction could lead to changes in the target cells, such as the scavenging of radicals .

Biochemical Pathways

It is known that antioxidant peptides can exert effective metal ion (fe 2+ /cu 2+) chelating activity and lipid peroxidation inhibitory capacity . These activities suggest that this compound may affect pathways related to oxidative stress and lipid metabolism.

Result of Action

It is suggested that antioxidant peptides like this compound may have a significant capacity for scavenging radicals . This suggests that this compound may have a protective effect against oxidative stress at the molecular and cellular levels.

生化学分析

Biochemical Properties

H-Gly-Phe-Gly-OH plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for proteolytic enzymes, which cleave peptide bonds. The interactions between this compound and these enzymes are essential for understanding protein degradation and synthesis processes. Additionally, this compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with other biomolecules, influencing their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, this compound may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. These interactions can ultimately influence gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit proteases by occupying their active sites, preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. These molecular interactions can also result in changes in gene expression, as this compound may influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its biological activity and effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. These threshold effects are essential for determining the safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, this compound may affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to target sites within the cell. The distribution of this compound can influence its biological activity and effectiveness in biochemical assays. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes. These localization patterns are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Phe-Gly-OH can be achieved through both solution-phase and solid-phase peptide synthesis methods. In solution-phase synthesis, the peptide bonds are formed by coupling the carboxyl group of one amino acid to the amino group of another, using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are used to prevent unwanted reactions at the functional groups of the amino acids .

In solid-phase peptide synthesis, the peptide is assembled on a solid support, typically a resin. The amino acids are sequentially added to the growing peptide chain, with each addition followed by deprotection and washing steps. This method allows for the efficient synthesis of peptides with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing the efficiency and yield of the peptide synthesis process. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

化学反応の分析

Types of Reactions

H-Gly-Phe-Gly-OH can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of the peptide bond can be catalyzed by enzymes such as proteases, resulting in the cleavage of the peptide into its constituent amino acids .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using strong acids or bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the phenylalanine residue.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.

Major Products Formed

The major products formed from the hydrolysis of this compound are glycine and phenylalanine. Oxidation of the phenylalanine residue can lead to the formation of various oxidized derivatives .

科学的研究の応用

H-Gly-Phe-Gly-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: Serves as a substrate for studying enzyme kinetics and specificity of proteases.

Medicine: Investigated for its potential therapeutic effects and as a building block for designing peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and nanostructures for various applications

類似化合物との比較

Similar Compounds

- Glycyl-L-phenylalanine (H-Gly-Phe-OH)

- Glycyl-glycine (H-Gly-Gly-OH)

- Phenylalanyl-glycine (H-Phe-Gly-OH)

Uniqueness

H-Gly-Phe-Gly-OH is unique due to its tripeptide structure, which allows for more complex interactions with enzymes and receptors compared to dipeptides like H-Gly-Phe-OH and H-Gly-Gly-OH. The presence of the phenylalanine residue also imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

H-Gly-Phe-Gly-OH, a tripeptide composed of glycine (Gly), phenylalanine (Phe), and glycine (Gly), has garnered attention in the field of peptide research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 6992441

This tripeptide is characterized by the presence of two glycine residues flanking a phenylalanine residue, which may influence its biological interactions and functions.

1. Peptide Binding Affinity

Research indicates that this compound demonstrates significant binding affinity to various receptors and proteins. For instance, in studies involving cucurbit[n]urils as host molecules, this compound exhibited a binding constant (K) of , indicating moderate affinity for molecular recognition processes .

3. Neurotransmitter Activity

Certain dipeptides and tripeptides exhibit neurotransmitter-like activities. The dipeptide Ac-Asp-Glu-OH serves as a neurotransmitter in the central nervous system . Although specific studies on this compound in this context are lacking, its amino acid composition may imply similar functionalities.

Table 1: Binding Affinities of Related Peptides

| Peptide | Binding Constant (K) | ΔG (kcal/mol) | ΔH (kcal/mol) |

|---|---|---|---|

| This compound | -9.1 | 2.6 | |

| H-Phe-Gly-Gly-OH | -14.4 | 6.8 | |

| H-Trp-Gly-Gly-OH | -14.8 | 7.8 |

This table summarizes the binding affinities of this compound compared to related peptides, illustrating its potential for molecular interactions.

Case Study 1: Molecular Recognition

In a study investigating the molecular recognition capabilities of peptides by cucurbit[n]urils, this compound was included in a series of tests that assessed binding affinities with various host molecules. The results indicated that modifications to the peptide structure could enhance binding efficiency and specificity .

Case Study 2: Antiviral Activity Exploration

A comparative analysis involving tripeptides similar to this compound revealed promising antiviral activities against HIV-1 and other viruses. These studies suggest that peptides with similar structures could be further explored for their therapeutic potential against viral infections .

特性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)16-10(13(20)15-8-12(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOYNRWLWHWAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318645 | |

| Record name | Glycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14656-09-8 | |

| Record name | NSC333491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。